6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,4-dioxaspiro[44]nonan-7-ol is a chemical compound with the molecular formula C7H11BrO3 It is characterized by a spirocyclic structure, which includes a bromine atom and a dioxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 1,4-dioxaspiro[4.4]nonane, followed by hydroxylation to introduce the hydroxyl group at the 7th position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Scientific Research Applications
6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Lacks the bromine and hydroxyl groups, making it less reactive.
6-Chloro-1,4-dioxaspiro[4.4]nonan-7-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Contains a dione moiety, which significantly alters its chemical behavior.
Uniqueness
6-Bromo-1,4-dioxaspiro[4Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
9-bromo-1,4-dioxaspiro[4.4]nonan-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMFVKBNWSMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C1O)Br)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.